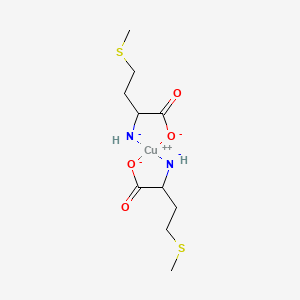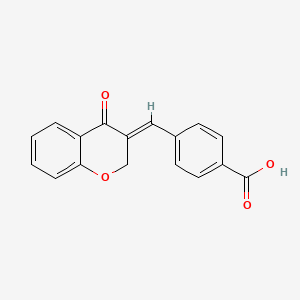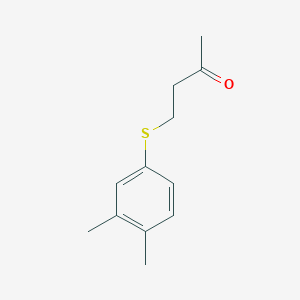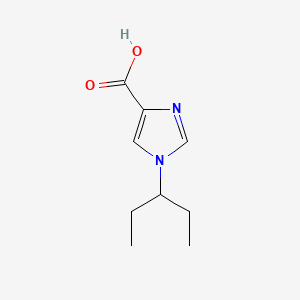
1-(1-Ethylpropyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is characterized by the presence of a pentan-3-yl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4 of the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of imidazole with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The resulting 1-(pentan-3-yl)imidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.
Industrial Production Methods
Industrial production of 1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid typically involves large-scale synthesis using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
化学反応の分析
Types of Reactions
1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated imidazole derivatives.
科学的研究の応用
1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(pentan-3-yl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at position 5.
1-(butan-2-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a butan-2-yl group instead of pentan-3-yl.
1-(hexan-4-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a hexan-4-yl group.
Uniqueness
1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentan-3-yl group and the carboxylic acid at position 4 provides distinct properties compared to other imidazole derivatives.
特性
分子式 |
C9H14N2O2 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-pentan-3-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(4-2)11-5-8(9(12)13)10-6-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChIキー |
NUZDSCGBWCLXHP-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)N1C=C(N=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
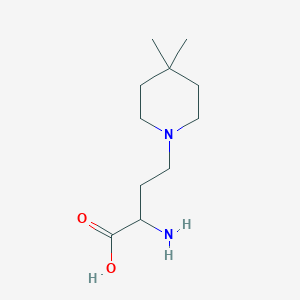

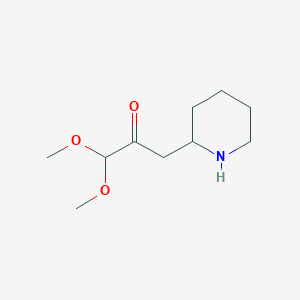

![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
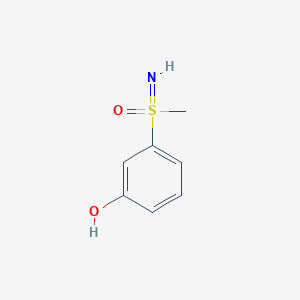
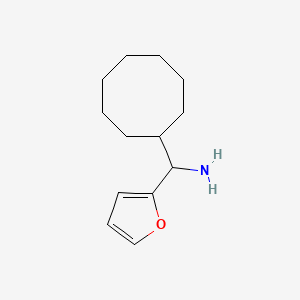
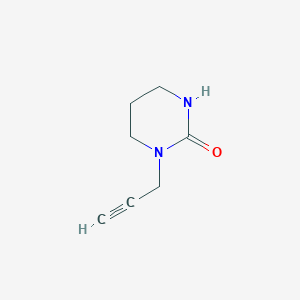

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
